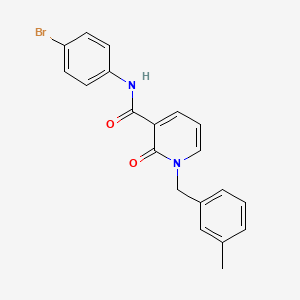
3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(Benzylamino-methyl)-6-methyl-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The benzylamino-methyl group attached at the 3rd position and a methyl group at the 6th position of the quinoline structure could potentially alter its properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the benzylamino group might participate in reactions typical for amines, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and others could be influenced by the groups present in the molecule .Scientific Research Applications
Anticancer and Antimicrobial Potential
A study explored the synthesis of novel quinolin-2-one hybrids, specifically focusing on their cytotoxicity against cancer cells and antibacterial activity, especially against Gram-negative bacteria E. coli. The research found that these compounds exhibited significant anticancer activity, with some showing promising results as potential anticancer and antimicrobial agents (Bolakatti et al., 2020).
Pharmacokinetics and Anti-Fibrosis Applications
Another study investigated the pharmacokinetics and metabolism of a novel compound related to quinolin-2-one, focusing on its potential as an anti-fibrotic drug. The research highlights its promising pharmacokinetic properties and distribution in organs like the liver, kidneys, and lungs, suggesting potential efficacy in treating fibrosis (Kim et al., 2008).
Potential Antimalarial Applications
Research into the synthesis of quinolin-2-one derivatives also explored their potential antimalarial properties. Although the specific derivatives studied did not show antimalarial activity, this line of investigation contributes to understanding the chemical properties and potential applications of quinolin-2-one compounds in antimalarial drug development (Nasr et al., 1978).
Analgesic and Anti-Inflammatory Activities
A series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones, synthesized from 3-amino-2-benzylamino quinazolin-4(3H)-one, were investigated for analgesic and anti-inflammatory activities. The compounds displayed significant analgesic activity, with some showing more potent anti-inflammatory activity than standard medications (Alagarsamy et al., 2003).
Antihypertensive Activity
Additionally, a study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their antihypertensive activity using spontaneously hypertensive rats. Results showed significant antihypertensive activity, highlighting the potential of these compounds in treating hypertension (Alagarsamy & Pathak, 2007).
Neuroprotective Properties
A study on a variety of 4-substituted quinolin-2(1H)-ones revealed their ability to inhibit neurotoxicity, with one specific compound showing potent neuroprotective properties. This highlights the potential therapeutic applications of quinolin-2-one derivatives in neurodegenerative diseases (Jung et al., 2003).
Properties
IUPAC Name |
3-[(benzylamino)methyl]-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-7-8-17-15(9-13)10-16(18(21)20-17)12-19-11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAYHQZRQPWOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)
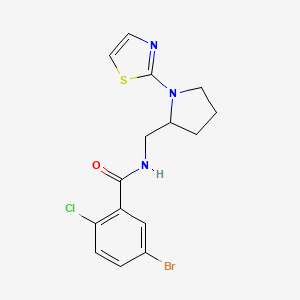
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
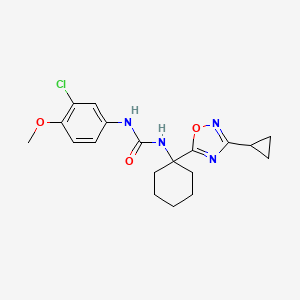
![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)
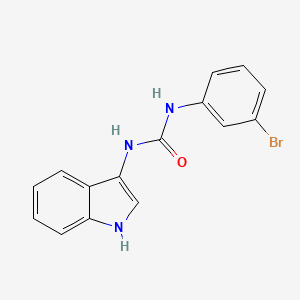
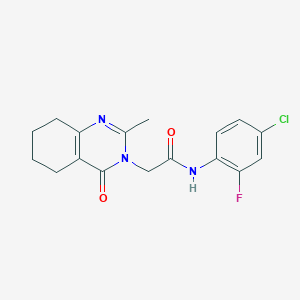
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)
